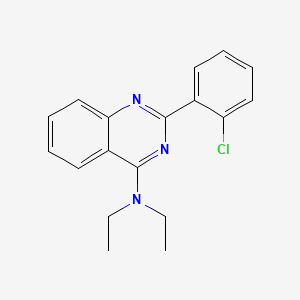

2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolinamine derivatives involves several steps, including condensation, cyclization, and substitution reactions. Specific methods for synthesizing quinazolinamine derivatives have been developed, indicating moderate to promising activities in various applications, such as antitubercular activity (Pattan et al., 2006). These methods often involve the use of different starting materials and reagents to introduce various substituents into the quinazolinamine core, tailoring the compound for specific functions.

Molecular Structure Analysis

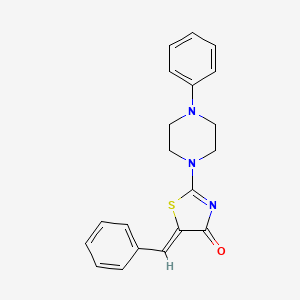

Molecular structure analysis of quinazolinamine derivatives reveals significant insights into their stability and reactivity. Studies have shown that these compounds exhibit peripheral delocalization in the heteroaromatic portion of the fused ring system, affecting their electronic properties (Low et al., 2004). The planarity of the quinazoline unit and the dihedral angles formed with substituent phenyl rings are crucial for their physical and chemical behaviors, influencing intermolecular interactions such as hydrogen bonding and π–π stacking.

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions that modify their structure and enhance their biological or chemical activity. For instance, their ability to form hydrogen-bonded dimers or π-stacked chains significantly impacts their solubility, stability, and reactivity (Priya et al., 2011). Such structural features are vital for designing compounds with desired properties for specific applications.

Physical Properties Analysis

The physical properties of quinazolinamines, including solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of chlorophenyl groups and the planarity of the quinazoline core affect these properties, impacting the compound's applicability in various fields (Desai et al., 2011).

Applications De Recherche Scientifique

Tyrosine Kinase Inhibitor Applications

AG-1478, a compound closely related to 2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine, has shown promising in vitro and in vivo antiproliferative activity. It is a potent tyrosine kinase inhibitor with broad biopharmaceutical activities. The study of AG-1478's UV-Vis absorption spectra in various solutions has been instrumental in understanding its spatial and temporal distribution, potentially aiding in determining its interaction targets (Khattab et al., 2016).

Optoelectronic Material Applications

Quinazoline derivatives have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, including 2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine, are valuable for the creation of novel optoelectronic materials. The incorporation of quinazoline into π-extended conjugated systems has shown significant potential in developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).

Antimicrobial Agent Applications

Quinazoline derivatives, including those structurally related to 2-(2-chlorophenyl)-N,N-diethyl-4-quinazolinamine, have been explored for their antimicrobial properties. Compounds like 3-(Aryl)-2-(2-chlorophenyl)-6-{2-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3yl)]ethyl}-3-hydroquinazolin-4-ones have shown excellent activity against several strains of bacteria, demonstrating the potential of quinazoline derivatives as antimicrobial agents (Desai et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use as a pharmaceutical compound, given the presence of the quinazoline core, which is found in various drugs .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-N,N-diethylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3/c1-3-22(4-2)18-14-10-6-8-12-16(14)20-17(21-18)13-9-5-7-11-15(13)19/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOHJGMRJNLZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N,N-diethylquinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)

![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)

![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)

![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)

![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)